molecular formula C7H12O3 B062929 But-3-en-2-yl 2-hydroxypropanoate CAS No. 171089-58-0

But-3-en-2-yl 2-hydroxypropanoate

Cat. No.: B062929
CAS No.: 171089-58-0
M. Wt: 144.17 g/mol
InChI Key: URWZCRABWPAGFC-UHFFFAOYSA-N
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Description

But-3-en-2-yl 2-hydroxypropanoate is an ester derived from 2-hydroxypropanoic acid (lactic acid) and but-3-en-2-ol. Structurally, it features a hydroxyl group on the propanoate moiety and an unsaturated butenyl chain, which may influence its reactivity, solubility, and interactions in biological or industrial systems. Such esters are commonly associated with microbial metabolism, flavor/aroma production, and bioactive molecule synthesis .

Properties

CAS No.

171089-58-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

but-3-en-2-yl 2-hydroxypropanoate

InChI

InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h4-6,8H,1H2,2-3H3

InChI Key

URWZCRABWPAGFC-UHFFFAOYSA-N

SMILES

CC(C=C)OC(=O)C(C)O

Canonical SMILES

CC(C=C)OC(=O)C(C)O

Synonyms

Propanoic acid, 2-hydroxy-, 1-methyl-2-propenyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-Hydroxypropanoate

Structure : Ethyl ester of lactic acid.
Sources :

  • Produced by aging yeast cultures (e.g., Saccharomyces cerevisiae), with higher concentrations detected in 8-day-old media compared to 1-day-old cultures .
  • Found in alcoholic beverages due to yeast fermentation .
    Properties :
  • Volatility : Low volatility (<1 at 30% ABV), leading to accumulation in distillation boiler fractions .
  • Biological Role: Elicits antennal responses in Drosophila melanogaster when emitted by 8-day-old yeast, suggesting a role in insect chemoreception .

n-Butyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-Dihydroxyphenyl]-2-Hydroxypropanoate

Structure: A structurally complex benzophenone derivative with a butyl chain. Sources: Isolated from Ranunculus ternatus roots . Bioactivity:

  • Exhibits anti-tuberculosis activity.

2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate

Structure: Indole-containing ester of lactic acid. Sources: Produced by the marine yeast Pichia membranifaciens .

Potassium 2-Hydroxypropanoate

Structure : Potassium salt of lactic acid.
Applications :

  • Distinct from esters due to ionic character, enhancing solubility in aqueous systems.

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates

Structure: Methyl esters with imidazole and phenyl substituents. Synthesis: Prepared via condensation reactions using PPA (polyphosphoric acid) as a catalyst . Relevance: Highlights synthetic strategies for hydroxypropanoate derivatives, though bioactivity data are unavailable.

Comparative Analysis and Research Findings

Structural and Functional Differences

Compound Key Structural Features Sources Bioactivity/Applications Volatility
But-3-en-2-yl 2-hydroxypropanoate Unsaturated butenyl chain Synthetic/Natural (inferred) Not reported Likely moderate
Ethyl 2-hydroxypropanoate Ethyl ester Yeast, alcoholic beverages Insect attractant, fermentation marker Low
n-Butyl benzophenone derivative Benzophenone core, butyl chain Ranunculus ternatus Anti-tuberculosis Likely low
Indole-containing ester Indole moiety Marine yeast Weak antioxidant Not reported
Potassium 2-hydroxypropanoate Ionic salt Industrial synthesis Food preservative Non-volatile

Key Research Insights

  • Microbial Production: Ethyl 2-hydroxypropanoate is strongly correlated with Pichia membranifaciens and Candida boidinii in microbial consortia, suggesting species-specific biosynthesis pathways .
  • Distillation Behavior: Ethyl 2-hydroxypropanoate accumulates in boiler fractions during whisky distillation due to low volatility, contrasting with more volatile esters like ethyl hexanoate .
  • Bioactivity Drivers: The anti-tuberculosis activity of the n-butyl benzophenone derivative underscores the importance of aromatic substituents . The indole moiety in marine-derived esters may limit antioxidant efficacy compared to phenolic analogs .

Unexplored Areas

  • Comparative volatility data for structurally diverse esters (e.g., butenyl vs. ethyl chains) are needed to predict industrial or environmental behavior.

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